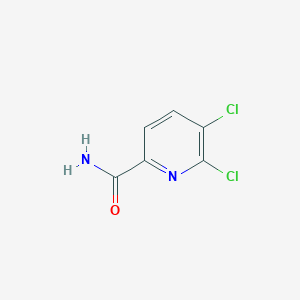

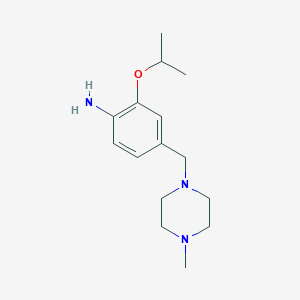

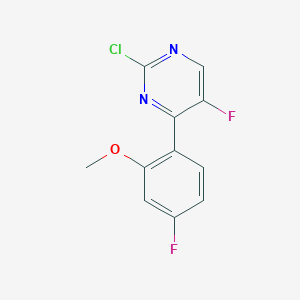

3-Amino-5-isopropoxybenzamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

DNA Repair and Cellular Processes

3-Amino-5-isopropoxybenzamide, often studied under the closely related compound 3-aminobenzamide, is widely recognized for its role in investigating DNA repair mechanisms. It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), a protein involved in the DNA damage response pathway. Studies have demonstrated that 3-aminobenzamide can influence DNA repair processes, particularly by affecting the dynamics between DNA strand break repair and PARP activity. For instance, 3-aminobenzamide has been shown to paradoxically decrease DNA break frequencies at lower concentrations while increasing them at higher doses due to nonspecific effects and cellular toxicity, highlighting the complexity of its action in DNA repair modulation (Cleaver, Milam, & Morgan, 1985; Milam & Cleaver, 1984).

Cellular Metabolism

The effects of 3-aminobenzamide extend beyond DNA repair, influencing various metabolic processes. Research has pointed out that, besides inhibiting PARP, 3-aminobenzamide impacts cell viability, glucose metabolism, and DNA synthesis, suggesting a broader cellular impact that complicates its use in isolating PARP-related functions (Milam & Cleaver, 1984). This indicates that while 3-aminobenzamide is a valuable tool in studying PARP functions, its broader cellular effects must be taken into account.

Neuroprotection and Inflammation

Further extending its application, 3-aminobenzamide has shown potential in neuroprotection and anti-inflammatory responses. Studies suggest that 3-aminobenzamide can protect against neuron death induced by seizures, potentially through mechanisms involving inhibition of apoptosis and activation of cell survival signaling pathways (Wang et al., 2007). Moreover, its application in models of local inflammation, like carrageenan-induced pleurisy, demonstrates that 3-aminobenzamide can exert potent anti-inflammatory effects, possibly by modulating neutrophil recruitment and reducing oxidative stress markers (Cuzzocrea et al., 1998).

Anti-Apoptotic Effects

Interestingly, 3-aminobenzamide has been implicated in anti-apoptotic effects in contexts such as UV-B-induced apoptosis in cells, demonstrating its protective role against cell death through modulation of cytoskeleton and substrate adhesion properties (Malorni et al., 1995). This suggests that 3-aminobenzamide could offer insights into the mechanisms of apoptosis and potentially inform therapeutic strategies against cellular stress and death.

Propiedades

IUPAC Name |

3-amino-5-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,11H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIWXWMOVMEDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-isopropoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1407816.png)